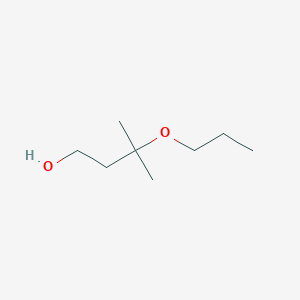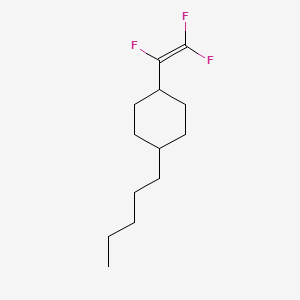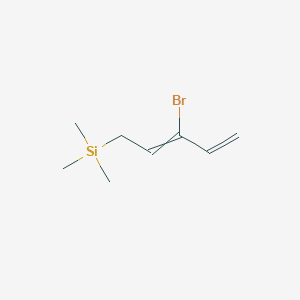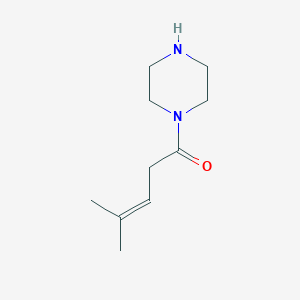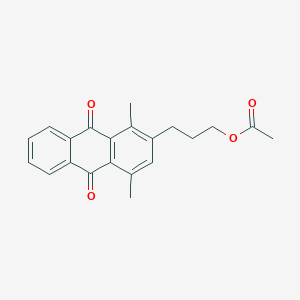
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a propyl acetate group attached to an anthraquinone core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate typically involves the reaction of 1,4-dimethyl-9,10-anthraquinone with propyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-9,10-anthraquinone: Shares the anthraquinone core but lacks the propyl acetate group.
9,10-Anthraquinone: The parent compound of many anthraquinone derivatives.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of the acetate group.
Uniqueness
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is unique due to the presence of the propyl acetate group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility and reactivity, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
184872-69-3 |
|---|---|
Molekularformel |
C21H20O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-(1,4-dimethyl-9,10-dioxoanthracen-2-yl)propyl acetate |
InChI |
InChI=1S/C21H20O4/c1-12-11-15(7-6-10-25-14(3)22)13(2)19-18(12)20(23)16-8-4-5-9-17(16)21(19)24/h4-5,8-9,11H,6-7,10H2,1-3H3 |
InChI-Schlüssel |
WGUFPANZFCMDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)C)CCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


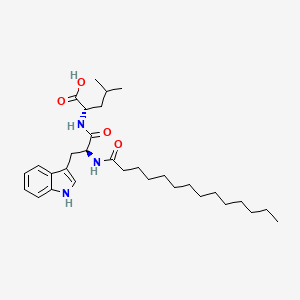

![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
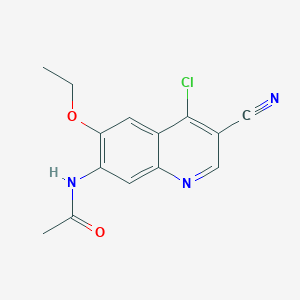
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)

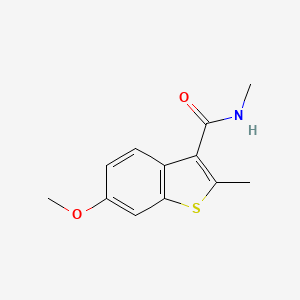
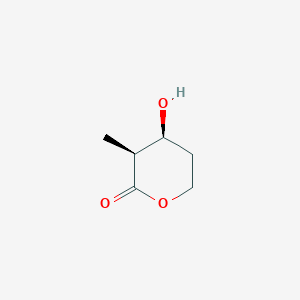
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
